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Compound of Interest

Compound Name:
1,3-Dimethyl-2-(2-

thienyl)imidazolidine

Cat. No.: B034488 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The intersection of the thiophene ring and the imidazolidine core has given rise to a class of

heterocyclic compounds with significant potential in medicinal chemistry. Thienyl-imidazolidine

derivatives have demonstrated a diverse range of biological activities, including anticancer,

antimicrobial, and enzyme inhibitory properties. This technical guide provides an in-depth

overview of the current state of research into these compounds, summarizing key quantitative

data, detailing experimental methodologies, and visualizing relevant biological pathways and

workflows.

Core Chemical Structure
The foundational structure of a thienyl-imidazolidine compound features a five-membered

imidazolidine ring connected to a thiophene ring. Variations in substitution patterns on both

rings give rise to a wide array of derivatives with distinct biological profiles.

Caption: General chemical structure of a thienyl-imidazolidine compound.

Anticancer Activity
Several studies have highlighted the potential of thienyl-imidazolidine derivatives as anticancer

agents. These compounds have been shown to exhibit cytotoxic effects against a variety of

cancer cell lines.
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Quantitative Data Summary
Compound Class Cancer Cell Line IC50 (µM) Reference

2-Thioxoimidazolidin-

4-one Derivatives
HepG2 (Liver) 0.017 - 64.78 [1][2]

HCT-116 (Colon) 0.76 (as µg/ml) [2]

Imidazolidine-2,4-

dione Derivatives
MCF-7 (Breast)

20.4 (as LD50 in

µg/mL)
[3]

Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 104 cells/well and

incubated for 24 hours to allow for cell attachment.[1][2]

Compound Treatment: The cells are then treated with various concentrations of the thienyl-

imidazolidine compounds and incubated for a further 48 hours.

MTT Addition: After the incubation period, the medium is removed, and MTT solution

(typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then

incubated for 4 hours at 37°C.

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as

dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader. The percentage of cell viability is calculated relative to untreated control

cells.

Antimicrobial Activity
Thienyl-imidazolidine derivatives have also been investigated for their activity against various

bacterial and fungal strains.
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Quantitative Data Summary
Compound Class Microorganism MIC (µg/mL) Reference

5-Benzylidene-

imidazolidine-2,4-

dione Derivatives

P. aeruginosa 0.25 [4][5]

K. pneumoniae 2 [4][5]

E. faecalis 2 [4][5]

C. albicans 0.25 [4][5]

5-Arylidene-

thiazolidine-2,4-dione

Derivatives

Gram-positive

bacteria
2 - 16 [6]

Experimental Protocol: Broth Microdilution for Minimum
Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory

concentration (MIC) of an antimicrobial agent.

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a

suitable broth medium.

Serial Dilution: The thienyl-imidazolidine compounds are serially diluted in the broth medium

in a 96-well microtiter plate.

Inoculation: Each well is inoculated with the standardized microbial suspension.

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for

bacteria) for 18-24 hours.

MIC Determination: The MIC is determined as the lowest concentration of the compound that

completely inhibits visible growth of the microorganism.

Enzyme Inhibition
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The inhibitory effects of thienyl-imidazolidine compounds on various enzymes, particularly

kinases, represent a significant area of research. These compounds have shown potential as

inhibitors of enzymes involved in cell signaling pathways critical for cancer progression.

Quantitative Data Summary
Compound Class Enzyme Target IC50 (µM) Reference

Imidazolyl-2-

cyanoprop-2-

enimidothioate with

thienyl ring

EGFR 0.137 - 0.507 [7]

Thiazolidine-2,4-

diones with thiophene

rings

VEGFR-2 0.080 - 0.095 [8]

EGFRT790M 0.14 - 0.23 [8]

Thienyl ureas p38 MAP kinase Nanomolar range [9]

Thienyl-acrylonitrile

derivatives
VEGFR-2 3.31 [10]

Experimental Protocol: In Vitro Kinase Inhibition Assay
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains

the target kinase, a specific substrate (often a peptide), and ATP.

Compound Addition: The thienyl-imidazolidine compounds are added to the wells at various

concentrations.

Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a

specific time at a controlled temperature.

Detection: The amount of phosphorylated substrate is quantified. This can be done using

various methods, such as radiometric assays (measuring the incorporation of 32P-ATP) or

luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
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IC50 Calculation: The concentration of the compound that inhibits 50% of the kinase activity

(IC50) is determined by plotting the percentage of inhibition against the compound

concentration.

Signaling Pathways and Experimental Workflows
The biological activities of thienyl-imidazolidine compounds are often mediated through their

interaction with specific cellular signaling pathways. Understanding these pathways and the

experimental workflows used to study them is crucial for drug development.

Experimental Workflow for Anticancer Activity

Synthesis of Thienyl-Imidazolidine Derivatives

Initial Cytotoxicity Screening (e.g., MTT Assay)

Dose-Response Studies

Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis)

In Vivo Efficacy Studies (Animal Models)
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Caption: A typical experimental workflow for evaluating the anticancer potential of novel

compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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